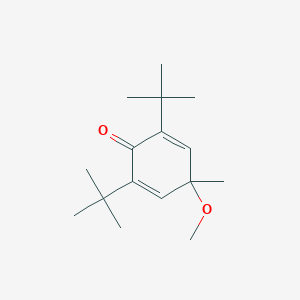
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of phenol and is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with methanol under acidic conditions to introduce the methoxy group. Industrial production methods often utilize large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it back to its phenolic form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of plastics, rubber, and other materials where oxidative stability is crucial.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various reactive species, and the pathways involved often relate to the inhibition of oxidative chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phenolic antioxidants such as:
Butylated Hydroxytoluene (BHT): Known for its use in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used in similar applications but with different reactivity due to the absence of the methoxy group.
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides a balance between steric hindrance and reactivity, making it particularly effective in stabilizing materials against oxidation .
Eigenschaften
CAS-Nummer |
2411-18-9 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H26O2/c1-14(2,3)11-9-16(7,18-8)10-12(13(11)17)15(4,5)6/h9-10H,1-8H3 |
InChI-Schlüssel |
YIYBGEMKNPZLNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


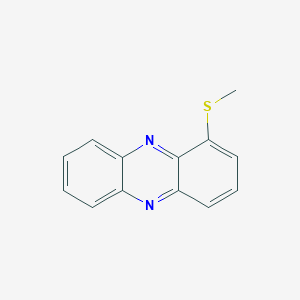
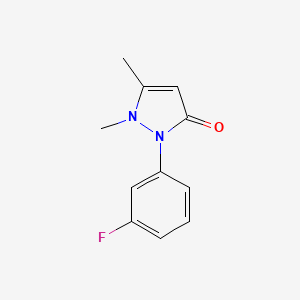
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
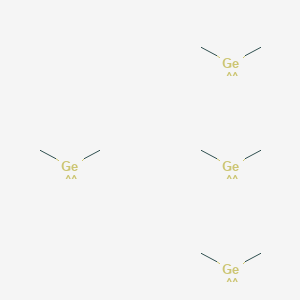
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
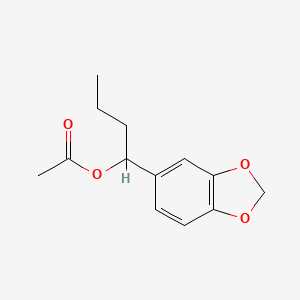
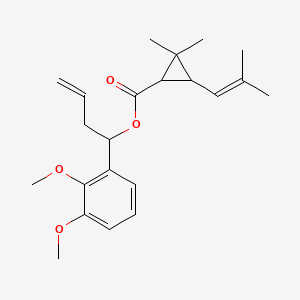
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
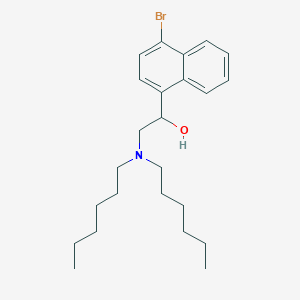
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
